2,4-Dimethylbenzenethiol
Overview
Description
2,4-Dimethylbenzenethiol: is an organic compound with the molecular formula C8H10S . It is a derivative of benzenethiol, where two methyl groups are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzenethiol can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylbenzene (also known as xylene) with sulfur and a reducing agent. The reaction typically proceeds as follows:
Starting Material: 2,4-Dimethylbenzene
Reagents: Sulfur, reducing agent (e.g., sodium borohydride)
Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
The general reaction scheme is:
C8H10+S→C8H10S
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Disulfides (e.g., 2,4-dimethylbenzenedisulfide)
Reduction: 2,4-Dimethylbenzene
Substitution: Halogenated derivatives (e.g., 2,4-dimethylbenzyl chloride)
Scientific Research Applications
2,4-Dimethylbenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving thiol-containing enzymes and proteins.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,4-dimethylbenzenethiol involves its thiol group, which can form covalent bonds with various molecular targets. The thiol group can undergo oxidation-reduction reactions, making it a versatile reagent in biochemical processes. It can also interact with metal ions and participate in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylbenzenethiol
- 4-Methylbenzenethiol
- Benzene-1,2-dithiol
Uniqueness
2,4-Dimethylbenzenethiol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it has distinct reactivity patterns and applications, particularly in organic synthesis and industrial processes.
Biological Activity
2,4-Dimethylbenzenethiol, also known as 2,4-thiomethylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 138.23 g/mol. This compound is primarily recognized for its role as a pharmaceutical intermediate in the synthesis of various drugs, including the antidepressant vortioxetine. Understanding its biological activity is crucial for assessing its safety and efficacy in pharmaceutical applications.
- Molecular Formula :
- Molecular Weight : 138.23 g/mol
- LogP (octanol-water partition coefficient) : 3.05, indicating moderate lipophilicity which may influence its bioavailability .
- pKa : Approximately 6.90, suggesting it can exist in both protonated and deprotonated forms depending on the pH of the environment .
This compound exhibits biological activity through several mechanisms:
- Antioxidant Properties : The thiol group (-SH) in its structure is known for its ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Reactivity with Biological Molecules : The compound can interact with various biological macromolecules, including proteins and nucleic acids, which may lead to alterations in their function.
Toxicity and Safety Profile
The safety profile of this compound has been examined in various studies. It is essential to consider the following aspects:
Case Study 1: Synthesis and Impurity Analysis
A study focused on the synthesis of vortioxetine highlighted the importance of controlling impurities derived from this compound during drug manufacturing. High-performance liquid chromatography (HPLC) methods were developed to detect and quantify impurities such as 3-methylbenzene phenyl-sulfhydrates and others that could affect the efficacy and safety of the final product .
Impurity Type | Detection Method | Impact on Product Quality |
---|---|---|
3-Methylbenzene phenyl-sulfhydrate | HPLC | Reduced efficacy |
4-Methylbenzene phenyl-sulfhydrate | HPLC | Potential side effects |
Research into the electrochemical properties of this compound revealed that it influences the electrochemical gap in materials used for sensors. This property is significant for developing biosensors that utilize this compound for detecting biological analytes .
Properties
IUPAC Name |
2,4-dimethylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNLXDDJGGTIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065560 | |
Record name | Benzenethiol, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-82-5 | |
Record name | 2,4-Dimethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13616-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Xylenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylbenzenethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenethiol, 2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 2,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-XYLENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUI5ZA7FV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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